3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide
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Overview
Description
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzamide and tetrahydrothiophene moieties. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3,5-dichloro-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
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Introduction of the Tetrahydrothiophene Moiety: : The tetrahydrothiophene moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzamide with a suitable thiol compound under basic conditions, followed by oxidation to form the sulfone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The tetrahydrothiophene moiety can undergo oxidation to form the corresponding sulfone, which is a key step in the synthesis of the compound.
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Substitution: : The benzamide core can participate in various substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-withdrawing chloro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for the oxidation of the tetrahydrothiophene moiety.
Bases: Sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include the sulfone derivative of the tetrahydrothiophene moiety and various substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
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Medicine: : Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of certain cancers and infectious diseases.
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Industry: : It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-4-ethoxybenzamide: Lacks the tetrahydrothiophene moiety, which may result in different biological activities.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide: Lacks the dichloro substitution on the benzamide core, potentially affecting its reactivity and biological properties.
Uniqueness
The presence of both the dichloro and tetrahydrothiophene moieties in 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c1-2-20-12-10(14)5-8(6-11(12)15)13(17)16-9-3-4-21(18,19)7-9/h5-6,9H,2-4,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNDANQDBOVHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2CCS(=O)(=O)C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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